Cas no 445406-13-3 (4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester)

The compound 4-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo-, 2-(4-bromophenyl)-2-oxoethyl ester is a brominated quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a quinoline core functionalized with a bromo substituent at the 6-position and an ester linkage to a 4-bromophenyl-2-oxoethyl group, enhancing its reactivity and utility in cross-coupling reactions. The presence of multiple bromine atoms offers versatility in further derivatization, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly relevant in medicinal chemistry for developing bioactive molecules due to its structural motifs, which are common in drug discovery. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester structure
445406-13-3 structure
Product Name:4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester
CAS No:445406-13-3
MF:
MW:
CID:4673250
Update Time:2025-05-20

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester Pricemore >>

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4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester Related Literature

Additional information on 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester

Introduction to 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester (CAS No. 445406-13-3) and Its Emerging Applications in Chemical Biology

The compound 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester, identified by its CAS number 445406-13-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a quinoline core substituted with bromine atoms and ester functionalities, has garnered attention due to its structural complexity and versatile reactivity. The presence of both bromine atoms and an ester group at specific positions on the quinoline scaffold suggests a rich chemical space for further functionalization, making it a valuable scaffold for drug discovery efforts.

In recent years, quinoline derivatives have emerged as a critical class of compounds in medicinal chemistry, owing to their broad spectrum of biological activities. These activities range from antimicrobial and antifungal properties to more complex roles in modulating enzyme function and signal transduction pathways. The specific substitution pattern of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester positions it as a promising candidate for further exploration in these areas. The bromine atoms at the 6-position and 4-position of the phenyl ring introduce electrophilic centers that can be readily modified through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel analogs with tailored biological properties.

The ester functionality at the 2-position of the quinoline ring provides an additional site for chemical manipulation. Ester groups are well-known for their ability to enhance solubility and bioavailability in drug candidates, making them a desirable feature in lead optimization processes. Furthermore, the oxo group adjacent to the ester further contributes to the compound's reactivity, allowing for potential transformations into other functional moieties such as amides or carboxylic acids. This versatility underscores the compound's potential as a building block in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the significance of quinoline derivatives in drug discovery. Molecular modeling studies have demonstrated that certain quinoline-based compounds can effectively interact with biological targets by fitting into specific binding pockets within proteins or enzymes. The structural features of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester, particularly the presence of aromatic rings and heterocyclic moieties, align well with these binding preferences. This has led to increased interest in developing algorithms that predict the binding affinities of quinoline derivatives to various biological targets.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include bromination reactions at specific positions on the quinoline core, followed by esterification to introduce the ethyl ester group. The use of palladium-catalyzed cross-coupling reactions is often employed to construct the phenyl ring substituents. These synthetic strategies not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production if needed.

In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in diseases such as cancer and inflammation. For instance, quinoline derivatives have been shown to modulate kinases and other signaling proteins that play critical roles in cellular processes. The bromine atoms present in 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester could serve as handles for further derivatization aimed at enhancing binding affinity or selectivity towards specific targets.

The role of computational tools in designing experiments has been instrumental in advancing research on this compound. High-throughput virtual screening (HTVS) allows researchers to rapidly evaluate thousands of compounds against biological targets before committing resources to wet-lab synthesis and testing. By leveraging machine learning models trained on known active compounds, researchers can predict which derivatives are most likely to exhibit desired biological activities.

Future directions for research on 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester may include exploring its potential as an intermediate in synthesizing more complex drug candidates. Additionally, investigating its interactions with cellular components using techniques such as X-ray crystallography could provide insights into its mechanism of action at a molecular level. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic applications.

The growing interest in natural product-inspired scaffolds has also influenced current research trends. Quinolines are abundant motifs found in many bioactive natural products, suggesting that they may have evolved due to their favorable interactions with biological systems. By studying compounds like 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester, researchers can gain valuable insights into how these structures interact with living organisms.

Finally, it is worth noting that advancements in green chemistry principles are increasingly influencing synthetic methodologies used to produce such compounds. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption without compromising efficiency or yield. These approaches align with broader goals within the pharmaceutical industry to make drug development processes more environmentally friendly while maintaining high standards of quality control.

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